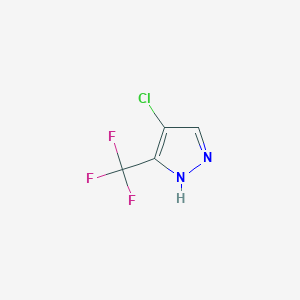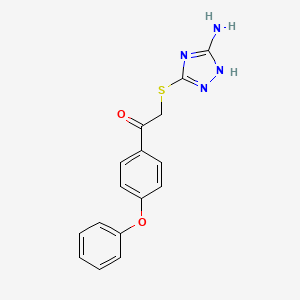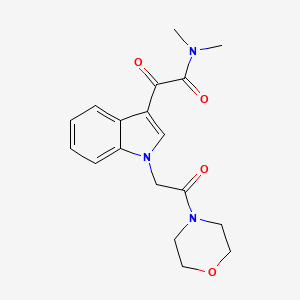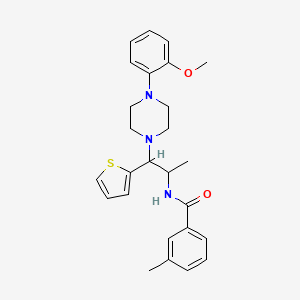
4-chloro-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-chloro-3-(trifluoromethyl)-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a trifluoromethyl group and a chlorine atom on the pyrazole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the use of various catalysts. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst can lead to the formation of chromeno[4,3-c]pyrazol-4-one isomers . Although this does not directly describe the synthesis of this compound, it provides insight into the types of reactions that could be employed for synthesizing related compounds. Additionally, the cyclocondensation reaction of substituted alk-3-en-2-ones with isoniazid has been used to synthesize 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl pyrazoles, which are structurally similar to the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated by the determination of the structure of various chromeno[4,3-c]pyrazol-4-one isomers . The crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile, has been determined, showcasing the planarity of the pyrazolyl ring and its dihedral angles with adjacent phenyl rings . These studies highlight the importance of molecular structure analysis in understanding the properties of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including oxidation. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles . This suggests that similar reagents could be used to modify the chemical structure of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms and trifluoromethyl groups can impact the compound's reactivity, solubility, and stability. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which is beneficial for drug design . The crystal structure analysis provides additional information on the compound's solid-state properties, such as lattice parameters and molecular packing .
Applications De Recherche Scientifique
Oxidation Reagent in Organic Synthesis
- 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used effectively as an oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This process yields moderate to good results at room temperature, demonstrating its utility in organic synthesis (Zolfigol et al., 2006).
Structural Analysis in Chemistry
- The molecular and crystal structure of new pyrazole derivatives, including 4-chloro-3,5-dimethyl-1H-pyrazol, has been determined using single crystal X-ray diffraction. Such studies provide insights into the conformational and structural aspects of these compounds, which is crucial for understanding their chemical behavior (Channar et al., 2019).
Synthesis of Anti-Inflammatory Analogs
- A copper-mediated synthesis method for 4-(trifluoromethyl)pyrazoles has been described, which is a one-step process from α,β-alkynic tosylhydrazones. This process is significant for the synthesis of 4-CF3 analogs of anti-inflammatory drugs, such as celecoxib (Wang et al., 2017).
Copper-Catalyzed Synthesis
- The copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions has been employed to prepare a series of 4-trifluoromethyl pyrazoles. This method offers moderate to excellent yields with excellent regioselectivity (Lu et al., 2019).
Antimicrobial Agents Synthesis
- A series of 1,2,3-triazolyl pyrazole derivatives have been synthesized and characterized as potential antimicrobial agents. This highlights the role of 4-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives in developing new antimicrobial compounds (Bhat et al., 2016).
Nematocidal Activity
- Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been prepared and evaluated for their nematocidal activity. This demonstrates the potential application of these compounds in agrochemicals, particularly for controlling nematode pests (Zhao et al., 2017).
Propriétés
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLDTZLZQMKURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)


![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)



![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)


![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)